2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
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Overview
Description
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3-(N,N-dimethylaminocarbonyl)phenylboronic acid with 5-methoxybenzoic acid under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can interact with enzymes and receptors, modulating their activity. The methoxybenzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid
- 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-nitrobenzoic acid
Uniqueness
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[3-(dimethylcarbamoyl)phenyl]-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(9-12)14-8-7-13(22-3)10-15(14)17(20)21/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZUWMRQYPLUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691316 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-97-2 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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